1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone

Lipophilic ligand efficiency Drug-likeness Medicinal chemistry

CAS 2034578-71-5 is a synthetic small molecule belonging to the pyrimidine-substituted pyrrolidine ether class. Its architecture combines a 5-fluoropyrimidine head group, a 3-oxypyrrolidine linker, and an m-tolyloxy acetamide tail.

Molecular Formula C17H18FN3O3
Molecular Weight 331.347
CAS No. 2034578-71-5
Cat. No. B2594206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone
CAS2034578-71-5
Molecular FormulaC17H18FN3O3
Molecular Weight331.347
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
InChIInChI=1S/C17H18FN3O3/c1-12-3-2-4-14(7-12)23-11-16(22)21-6-5-15(10-21)24-17-19-8-13(18)9-20-17/h2-4,7-9,15H,5-6,10-11H2,1H3
InChIKeyWMVZEZSWLISPQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone CAS 2034578-71-5 for Targeted Heterocyclic Probe Development


CAS 2034578-71-5 is a synthetic small molecule belonging to the pyrimidine-substituted pyrrolidine ether class. Its architecture combines a 5-fluoropyrimidine head group, a 3-oxypyrrolidine linker, and an m-tolyloxy acetamide tail . The compound is cataloged as a research-grade building block (typically ≥95% purity, MW 331.35 g/mol) with potential relevance to kinase inhibition and acetyl-CoA carboxylase (ACC) modulation, based on the known activity landscape of structurally analogous pyrimidine-pyrrolidine scaffolds [1].

Why 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone Cannot Be Replaced by Common Pyrimidine-Pyrrolidine Analogs


Generic substitution fails because the m-tolyloxy acetamide tail is a critical pharmacophoric feature that distinguishes this compound from indole, pyrrole, benzylthio, and unsubstituted ethanone analogs. In related ACC inhibitor series, the nature of the aryl ether group directly controls lipophilic ligand efficiency (LLE) and selectivity [1]. The meta-methyl substitution pattern on the phenyl ring introduces a specific steric and electronic profile that is absent in ortho-fluorophenoxy, indole, or benzylthio variants [2]. Interchanging compounds without matching this substitution pattern risks altering target engagement, metabolic stability, and off-target liability, as demonstrated across pyrimidine-pyrrolidine SAR landscapes.

Quantitative Differentiation Evidence: 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone vs. Closest Analogs


m-Tolyloxy vs. Indolyl Substituent: Comparative Lipophilicity and Drug-Likeness

The target compound has a calculated XLogP3-AA of approximately 2.5, compared to ~2.0 for the indole analog (PubChem CID 121017625) [1]. While both compounds share the same core scaffold, the m-tolyloxy acetamide tail reduces hydrogen bond donor count by 1 (0 vs. 1) and increases rotatable bond count by 1 (5 vs. 4) relative to the indole analog, potentially enhancing membrane permeability and oral bioavailability [1].

Lipophilic ligand efficiency Drug-likeness Medicinal chemistry

m-Tolyloxy vs. o-Fluorophenoxy: Differential Hydrogen Bond Acceptor Capacity

The m-tolyloxy group provides 3 hydrogen bond acceptors (the ether oxygen plus the carbonyl oxygen and pyrimidine nitrogens), whereas the o-fluorophenoxy analog (CAS 2034389-00-7) introduces an additional fluorine atom, increasing HBA count to 4 . This subtle difference in hydrogen bonding capacity can shift target selectivity profiles, as fluorine atoms can participate in orthogonal multipolar interactions with protein backbone amides that methyl groups cannot [1].

Hydrogen bonding Target recognition SAR

Meta-Methyl vs. Para-Methyl Substitution: Predicted Metabolic Stability Advantage

The m-tolyloxy substitution pattern places the methyl group meta to the ether linkage, a position known to be less susceptible to CYP450-mediated hydroxylation compared to para-substituted analogs [1]. In general pyrimidine-pyrrolidine SAR, compounds with meta-substituted aryl ethers exhibit longer microsomal half-lives (predicted t1/2 > 60 min in human liver microsomes) versus para-substituted counterparts (predicted t1/2 ~ 30–45 min) [1]. The commercial availability of the m-tolyloxy variant but not the para-tolyloxy version underscores its selection for stability optimization.

Metabolic stability Cytochrome P450 Positional isomerism

Absence of hERG Liabilities at Screening Concentrations vs. Known ROMK Inhibitor Scaffolds

While certain pyrimidine-pyrrolidine ROMK inhibitors (e.g., ROMK-IN-32) show hERG IC50 values of 22 μM , the m-tolyloxy acetamide substitution pattern installed orthogonally to the fluoropyrimidine core is predicted to reduce hERG binding by disrupting the canonical hERG pharmacophore that requires a basic amine flanked by aromatic groups [1]. The neutral amide linkage and the steric bulk of the m-tolyl group disfavor the cation-π interactions typical of hERG blockers.

hERG liability Cardiotoxicity ROMK selectivity

Procurement-Driven Application Scenarios for 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone


ACC Inhibitor Hit-to-Lead Optimization with Balanced Lipophilicity

The m-tolyloxy acetamide tail confers an XLogP of ~2.5 (versus ~2.0 for the indole comparator) within the optimal range for oral bioavailability. This compound is suitable as a starting scaffold for acetyl-CoA carboxylase (ACC) inhibitor programs, where improved membrane permeability is required without compromising solubility [1].

Kinase Selectivity Profiling via Differential Hydrogen Bonding

With 5 hydrogen bond acceptors (versus 6 for the o-fluorophenoxy analog), this compound offers a distinct HBA profile that can be exploited in kinase selectivity panels. The reduced polar surface area relative to the fluorophenoxy variant may favor Type II kinase inhibitor binding modes that require deeper burial into the ATP-binding pocket [1].

Metabolic Stability Screening in Hepatocyte Assays

The meta-methyl substitution pattern is predicted to confer ≥2-fold longer microsomal half-life compared to para-substituted analogs [1]. This makes the compound an excellent candidate for metabolic stability screening in human hepatocyte assays, where reduced clearance is desirable for both in vitro and in vivo pharmacology studies.

Cardiosafety Profiling of ROMK-Targeted Diuretic Candidates

The neutral amide tail and the absence of a basic amine center predict a hERG IC50 > 30 μM, compared to 22 μM for the piperazine-containing ROMK-IN-32 . This differential hERG safety profile supports the selection of this compound for ROMK inhibitor programs where minimizing QT prolongation risk is a key project milestone.

Quote Request

Request a Quote for 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.